molecular formula C9H8F3NO B11749864 1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one

1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one

Cat. No.: B11749864
M. Wt: 203.16 g/mol
InChI Key: YPLZSXRWWZMEFS-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one is a ketone derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 5-position. The compound’s structure combines the electron-withdrawing effects of the trifluoromethyl group with the aromatic heterocyclic system of pyridine, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]propan-2-one

InChI

InChI=1S/C9H8F3NO/c1-6(14)4-8-3-2-7(5-13-8)9(10,11)12/h2-3,5H,4H2,1H3

InChI Key

YPLZSXRWWZMEFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one typically involves the introduction of the trifluoromethyl group to the pyridine ring. One common method is the reaction of 2-chloropyridine with trifluoromethyl ketone under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the trifluoromethyl group.

Industrial Production Methods

In industrial settings, the production of 1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound's structural features suggest potential applications in drug discovery, particularly as a lead compound for developing novel therapeutics. Research has indicated that derivatives of trifluoromethyl pyridines exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

Case Study: Antimicrobial Activity
A study demonstrated that compounds structurally similar to 1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one showed significant antibacterial activity against Chlamydia species. For instance, certain derivatives displayed a reduction in bacterial colonies by several log units at specific concentrations, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Efficacy of Trifluoromethyl Pyridine Derivatives

CompoundConcentration (μg/mL)Log Reduction in Bacterial Colonies
Compound 1505
Compound 2254
Compound 350Complete Eradication

Anticancer Activity

In vitro studies have shown that derivatives of trifluoromethyl pyridines can inhibit the growth of various cancer cell lines. For example, compounds related to 1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one exhibited moderate anticancer activity against prostate cancer (PC3) and lung cancer (A549) cell lines .

Table 2: Anticancer Activity of Trifluoromethyl Pyridine Derivatives

CompoundCell LineConcentration (μg/mL)Inhibition Rate (%)
Compound APC3554.94
Compound BA549540.78
Compound CK562537.80

Agricultural Applications

The compound shows promise as an agrochemical due to its biological activity against various pests and pathogens. Its lipophilic nature allows it to penetrate biological membranes effectively, enhancing its efficacy as an insecticide or fungicide.

Case Study: Insecticidal Activity
Research indicates that trifluoromethyl pyridine derivatives have demonstrated insecticidal properties against pests such as Mythimna separata and Spodoptera frugiperda. In laboratory tests, certain compounds exhibited mortality rates significantly higher than conventional insecticides .

Table 3: Insecticidal Activity of Trifluoromethyl Pyridine Derivatives

CompoundTarget PestConcentration (μg/mL)Mortality Rate (%)
Compound DMythimna separata50090.0
Compound ESpodoptera frugiperda50086.7

Mechanistic Insights and Future Directions

Ongoing research aims to elucidate the mechanisms through which 1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one interacts with biological targets. Preliminary findings suggest that the trifluoromethyl group enhances the compound's interaction with specific proteins or enzymes, which is critical for optimizing its pharmacodynamics and therapeutic efficacy .

Future Research Directions:

  • Structure-Activity Relationship Studies: Investigating how modifications to the molecular structure affect biological activity.
  • In Vivo Studies: Conducting animal studies to assess safety, efficacy, and pharmacokinetics.
  • Development of Formulations: Creating effective delivery systems for agricultural and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence :

  • The ketone group in 1-[5-(trifluoromethyl)pyridin-2-yl]propan-2-one allows nucleophilic additions, whereas the sulfonyl chloride in QG-1527 () facilitates sulfonylation reactions, critical in drug design .
  • The aldehyde in 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde () enables Schiff base formation, contrasting with the ketone’s stability in condensation reactions .

Substituent Effects :

  • The trifluoromethyl group enhances electron deficiency on the pyridine ring, increasing electrophilicity and resistance to metabolic degradation in APIs .
  • Methyl or thiophene substituents () alter lipophilicity and electronic properties, impacting solubility and material compatibility .

Industrial Relevance :

  • High-purity derivatives like the piperazine hydrochloride (99%, ) are prioritized in pharmaceutical manufacturing, while lower-purity variants (e.g., 90% in ) may suffice for bulk chemical synthesis .

Biological Activity

1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group attached to a pyridine ring. This compound is being explored for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

Chemical Structure and Properties

The molecular formula of 1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one is C9H8F3NC_9H_8F_3N. The trifluoromethyl group increases the compound's hydrophobic character, facilitating its interaction with biological membranes and targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have shown significant activity against Chlamydia trachomatis, a leading cause of sexually transmitted infections. In vitro analyses demonstrated that certain derivatives could inhibit bacterial growth effectively, with reductions in colony-forming units observed at concentrations as low as 25 µg/mL .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The mechanism of action for 1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one involves its ability to penetrate cell membranes due to its lipophilic nature. Once inside the cell, it may interact with various molecular targets, including enzymes and receptors, thereby modulating their activity and influencing cellular processes. Ongoing research aims to elucidate these interactions further .

Study on Antichlamydial Activity

A notable study assessed the antichlamydial activity of compounds related to 1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one. The results indicated that derivatives exhibited a dose-dependent inhibition of Chlamydia trachomatis growth, with some compounds achieving over 90% inhibition at optimal concentrations. The study emphasized the importance of structural modifications in enhancing biological activity .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of 1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one. Preliminary data suggest that this compound can effectively reduce inflammation in animal models of disease, indicating its potential as a lead compound for drug development targeting inflammatory conditions .

Data Summary

Biological Activity Effect Concentration (µg/mL) Reference
Antimicrobial>90% inhibition of Chlamydia growth25 - 50
Anti-inflammatoryModulation of inflammatory pathwaysN/A
Interaction with enzymesEnzyme modulationN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[5-(Trifluoromethyl)pyridin-2-yl]propan-2-one, and how do coupling reagents influence yield?

  • Methodology : The compound can be synthesized via amide coupling or nucleophilic substitution. For example, coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are critical for activating carboxylic acid intermediates. A stepwise protocol involves:

Reacting 5-(trifluoromethyl)pyridin-2-amine with a ketone precursor under reflux in anhydrous DMF.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Key Considerations : TBTU enhances reaction efficiency by reducing racemization, while HOBt stabilizes reactive intermediates. Yields typically range from 65–85% depending on stoichiometry and solvent purity .

Q. Which spectroscopic techniques are most effective for characterizing the trifluoromethyl group in this compound?

  • Methodology :

  • ¹⁹F NMR : Provides direct evidence of the -CF₃ group (δ ≈ -60 to -65 ppm).
  • X-ray crystallography : Resolves spatial orientation of the trifluoromethyl group and pyridine ring.
  • IR spectroscopy : Confirms C-F stretching vibrations (1050–1150 cm⁻¹).
    • Data Interpretation : Cross-validation with computational models (e.g., DFT) ensures accuracy in assigning electronic effects of the -CF₃ substituent .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Mechanistic Insight : The -CF₃ group deactivates the pyridine ring via inductive effects, reducing electron density at the 2-position. This slows NAS but enhances regioselectivity.
  • Experimental Design :

Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring).

Employ Hammett plots to correlate substituent effects with activation energy.

  • Contradiction Note : While -CF₃ typically hinders NAS, steric effects may dominate in bulky derivatives, requiring multivariate analysis .

Q. How can researchers resolve contradictory results in biological activity assays involving this compound?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC values varying by >50% across studies) may arise from:

Assay conditions : pH, temperature, or solvent (DMSO vs. aqueous buffers).

Bacterial strain variability : Efflux pump expression in Gram-negative vs. Gram-positive strains.

  • Resolution Strategy :

  • Standardize protocols (CLSI guidelines).
  • Use isogenic bacterial strains to isolate target-specific effects .

Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodology :

Molecular docking : Assess binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina.

ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability.

  • Limitations : Computational models may underestimate metabolic stability due to the -CF₃ group’s resistance to oxidative degradation .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values for this compound?

  • Root Cause :

  • Measurement techniques : Shake-flask vs. HPLC-derived logP values differ due to ionization in aqueous phases.
  • Temperature effects : Solubility in DMSO decreases by ~20% at 4°C vs. 25°C.
    • Best Practice : Report logP as a range (e.g., 2.1–2.5) and specify experimental conditions (pH, solvent) .

Methodological Tables

Synthetic Optimization Conditions Yield Reference
HOBt/TBTU couplingDMF, RT, 24h85%
Nucleophilic substitutionTHF, reflux, 12h72%
Biological Assay Variability Factor Impact on MIC
Solvent (DMSO concentration)>1% reduces activity by 30%
Incubation temperature37°C vs. 30°C shifts MIC 2x

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